molecular formula C20H22ClN3O4 B2498081 2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1351635-06-7

2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No.: B2498081
CAS No.: 1351635-06-7
M. Wt: 403.86
InChI Key: JUGLNCINCGBJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies

  • Metabolism and Disposition Studies : Piperazine derivatives have been extensively studied for their metabolic pathways in humans and animals. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, involved several significant metabolic pathways, including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, highlighting the compound's extensive biotransformation (Balani et al., 1995).

Psychopharmacological Applications

  • 5-HT Receptor Studies : Compounds targeting serotonin (5-HT) receptors, like the 5-HT1A receptor, are crucial for understanding and treating anxiety and depression. Research on 5-HT1A receptor occupancy provides insights into the therapeutic potentials of novel drugs for mood disorders (Rabiner et al., 2002).

Neurological Research

  • Neurotoxicity and Neuroprotection : The neurotoxic effects of certain piperazine derivatives, such as MPTP, which leads to parkinsonism, offer critical insights into the mechanisms of neurodegenerative diseases and potential neuroprotective strategies (Langston et al., 1983).

Drug Development and Pharmacokinetics

  • Drug Development : The pharmacokinetics, including absorption, metabolism, excretion, and the identification of metabolites of novel drugs, are essential for drug development. Studies on compounds like SB-649868, an orexin receptor antagonist, demonstrate the comprehensive evaluation required for developing new therapeutics (Renzulli et al., 2011).

Safety and Toxicology

  • Safety and Performance : Evaluating the safety-related performance impacts of compounds, such as picumast dihydrochloride, contributes to understanding the implications of new drugs on human health and behavior (Herberg, 1989).

Properties

IUPAC Name

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4.ClH/c1-13-16(14(2)27-21-13)12-22-7-9-23(10-8-22)20(25)19-11-17(24)15-5-3-4-6-18(15)26-19;/h3-6,11H,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLNCINCGBJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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